4-(Pyridin-2-ylmethoxy)benzaldehyde
Overview
Description
“4-(Pyridin-2-ylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “4-(Pyridin-2-ylmethoxy)benzaldehyde” is 213.24 . The InChI code for this compound is 1S/C13H11NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-9H,10H2 .Physical And Chemical Properties Analysis
“4-(Pyridin-2-ylmethoxy)benzaldehyde” is a solid at room temperature .Scientific Research Applications
Synthesis and Anticancer Applications
4-(Pyridin-2-ylmethoxy)benzaldehyde derivatives have been studied for their role in anticancer drug synthesis. For instance, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, is an important intermediate for small molecule anticancer drugs. The compound has shown potential in the development of new antitumor drugs with improved selectivity, efficiency, and safety (Zhang, Cao, Xu, & Wang, 2018).
Catalysis and Chemical Reactions
Research indicates that compounds derived from 4-(Pyridin-2-ylmethoxy)benzaldehyde play a role in various catalytic processes. For example, a study on the oxidative cleavage of styrenes catalyzed by a PdII complex of an 8‐Hydroxyquinolinonate ligand, which includes 8-(pyridin-2-ylmethoxy)quinolinone, showed effectiveness in C=C bond cleavage (Jhong, Liu, Peng, & Liu, 2016).
Material Science and Coordination Polymers
In material science, coordination polymers formed from reactions between flexible bis(2-pyridyl) ligands and AgCF(3)SO(3) have been reported. These polymers are significant in the development of novel materials with potential applications in various fields (Oh, Stern, & Mirkin, 2005).
Molecular Dynamics and Optical Properties
A derivative from 2-pyridinecarboxaldehyde exhibited important configurational dynamics with potential applications in molecular machines and electronic devices. These compounds display E/Z isomerization induced by ultraviolet radiation, which is crucial for understanding their spectroscopy and dynamic properties (Gordillo et al., 2016).
Environmental Applications
A crosslinked magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base has been used as a biosorbent for the removal of Pb(II) ions from aqueous environments. This highlights its potential use in environmental cleanup and pollution control (Gutha & Munagapati, 2016).
properties
IUPAC Name |
4-(pyridin-2-ylmethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHNUKSZFMWQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353965 | |
Record name | 4-(pyridin-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-ylmethoxy)benzaldehyde | |
CAS RN |
57748-41-1 | |
Record name | 4-(pyridin-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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